

Organocatalytic Transformations of Cyclopropenones: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Cycloprop-2-yn-1-one

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For Researchers, Scientists, and Drug Development Professionals

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a variety of ring-opening and cycloaddition reactions, providing access to a wide array of complex molecular architectures. In recent years, organocatalysis has emerged as a powerful strategy to control the reactivity of cyclopropenones, enabling the development of novel, stereoselective transformations under mild conditions. These methods are of significant interest to the medicinal chemistry and drug development communities for the construction of novel scaffolds.

This document provides detailed application notes and experimental protocols for key organocatalytic transformations of cyclopropenones, focusing on synthetically valuable [3+2] annulation reactions.

Application Note 1: Phosphine-Catalyzed Asymmetric Dearomative [3+2] Annulation of Benzimidazoles with Cyclopropenones

This protocol describes the enantioselective synthesis of dearomatized heterocyclic products through a phosphine-catalyzed [3+2] annulation of benzimidazoles with cyclopropenones. This transformation provides a direct route to chiral polycyclic scaffolds, which are of interest in

medicinal chemistry. The reaction proceeds with high yields and excellent enantioselectivity using a commercially available chiral phosphine catalyst.

Quantitative Data Summary

| Entry | Cycloprope none (R) | Benzimidaz ole (R') | Product | Yield (%) ^[1] | ee (%) ^[1] |
|-------|-----------------------------------|---------------------|---------|--------------------------|-----------------------|
| 1 | Ph | 5-NO ₂ | 98 | 99 | |
| 2 | 4-MeC ₆ H ₄ | 5-NO ₂ | 95 | 98 | |
| 3 | 4-FC ₆ H ₄ | 5-NO ₂ | 96 | 99 | |
| 4 | 2-Naphthyl | 5-NO ₂ | 92 | 97 | |
| 5 | Ph | 5-CF ₃ | 93 | 98 | |

Experimental Protocol

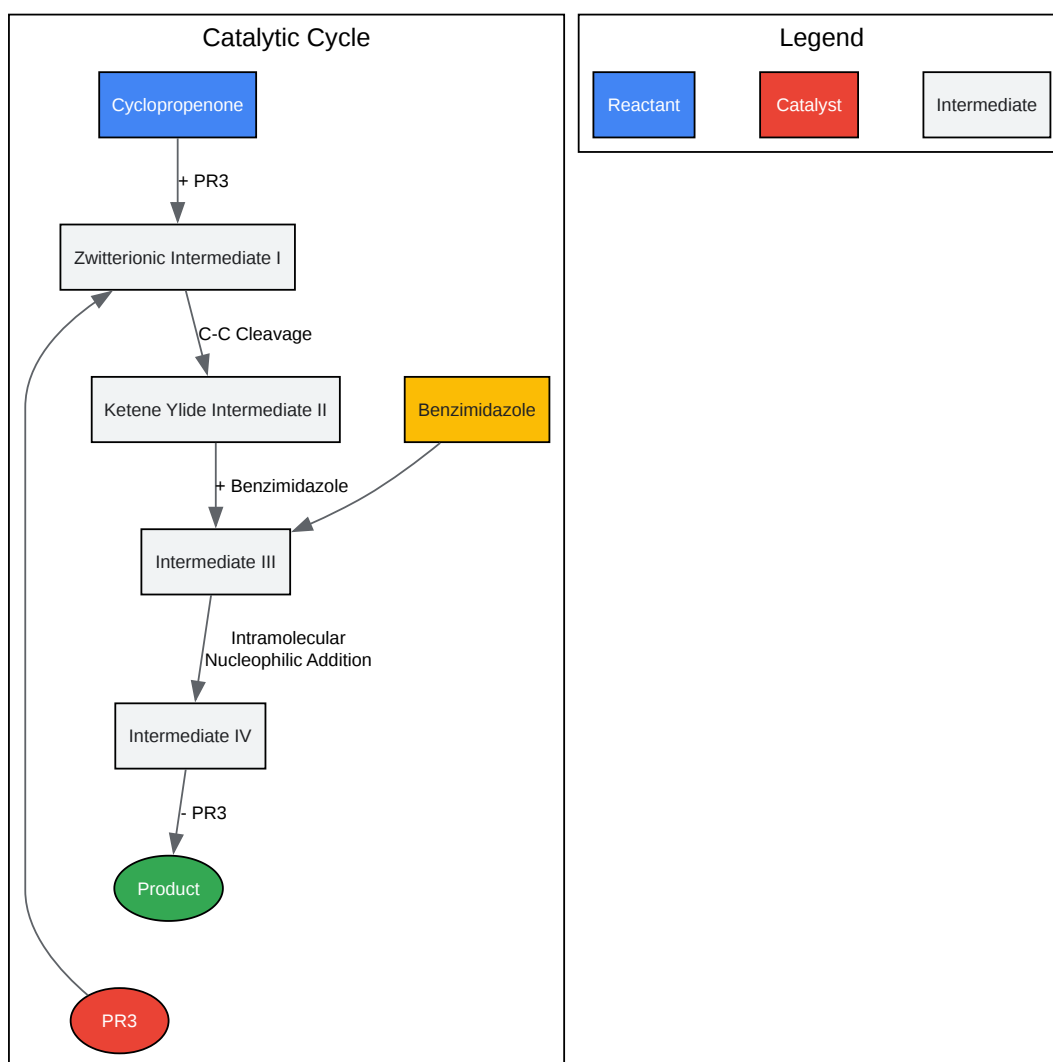
General Procedure for the Phosphine-Catalyzed Asymmetric Dearomatization Annulation:^[1]

- To a Schlenk tube equipped with a magnetic stir bar, add cyclopropenone (0.3 mmol, 1.5 equiv), (S,S)-P8 catalyst (5.5 mg, 0.01 mmol, 5 mol%), and 4Å molecular sieves (200 mg).
- Evacuate the tube and backfill with argon. Repeat this process three times.
- Add a solution of the corresponding benzimidazole (0.2 mmol, 1.0 equiv) in anhydrous tert-butyl methyl ether (MTBE) (1.0 mL) via syringe under an argon atmosphere.
- Stir the resulting mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water (1 mL).
- Extract the aqueous phase with dichloromethane (DCM) (3 x 10 mL).
- Combine the organic layers and wash with brine.

- Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Proposed Catalytic Cycle

Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Benzimidazoles



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Caption: Proposed catalytic cycle for the phosphine-catalyzed [3+2] annulation.

Application Note 2: Triphenylphosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with a Cyclopropenone

This application note details a triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone. This reaction provides an efficient route to benzopyrrolo-oxazolone derivatives. The use of a simple and inexpensive organocatalyst makes this method attractive for organic synthesis.

Quantitative Data Summary

| Entry | Benzoxazole Substituent | Product | Yield (%) ^{[2][3]} |
|-------|-------------------------|---------------|-----------------------------|
| 1 | 5-OMe | 97 | |
| 2 | H | 96 | |
| 3 | 5-Cl | 60 (at 70 °C) | |
| 4 | 5-Br | 58 (at 70 °C) | |
| 5 | 5-NO ₂ | 56 (at 70 °C) | |
| 6 | 6-Me | 90 | |
| 7 | 7-Me | 88 | |

Experimental Protocol

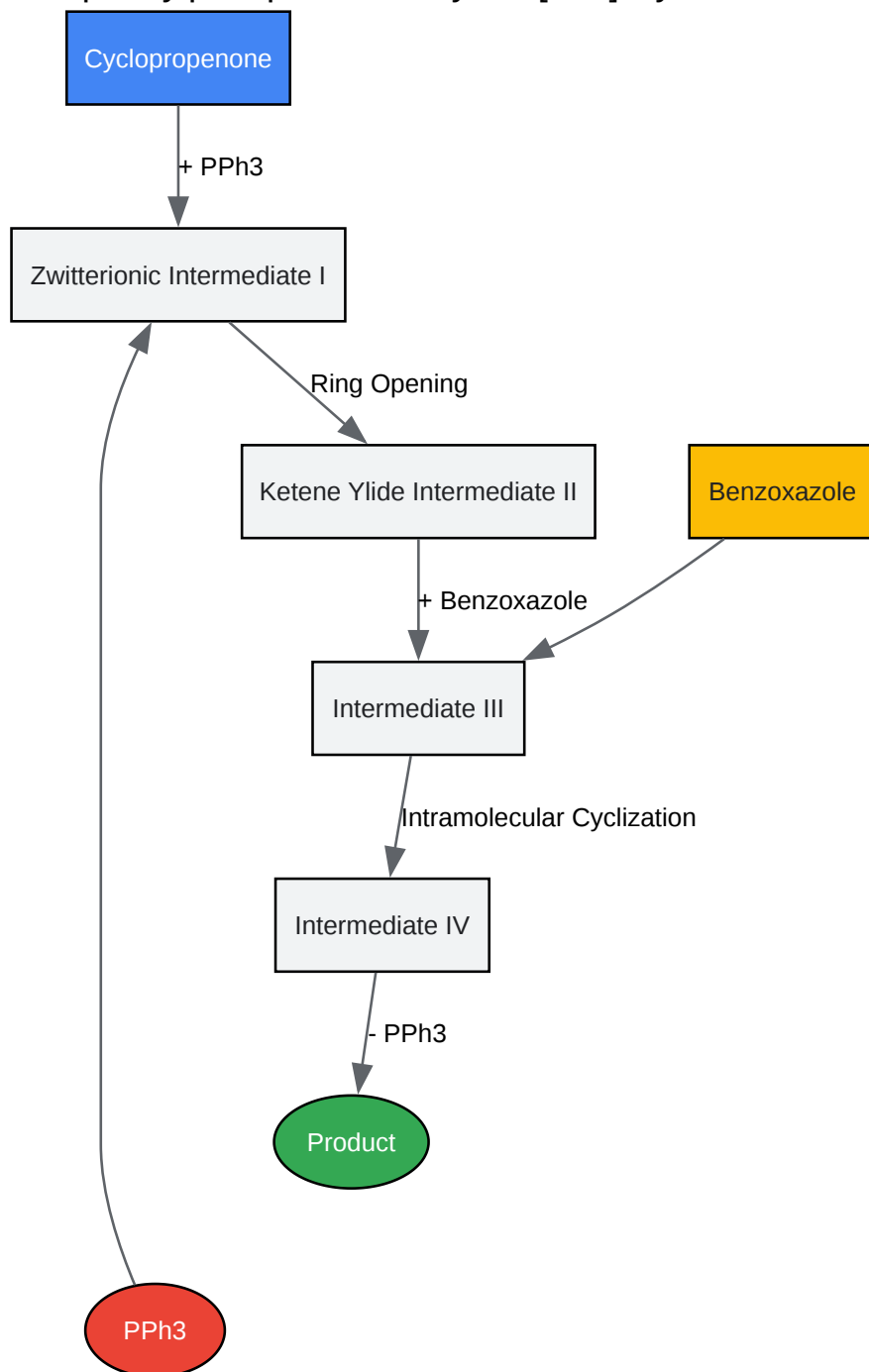
General Procedure for the Triphenylphosphine-Catalyzed Dearomative [3+2] Cycloaddition:^{[2][3]}

- To a vial, add 1,2-diphenylcyclopropenone (0.2 mmol, 1.0 equiv), the corresponding benzoxazole (0.6 mmol, 3.0 equiv), and triphenylphosphine (6.5 mg, 0.025 mmol, 12.5 mol%).
- Add chloroform (0.5 mL) as the solvent.
- Stir the reaction mixture at 25 °C (or 70 °C for less reactive substrates) for 15 hours.

- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.

Proposed Reaction Pathway

Triphenylphosphine-Catalyzed [3+2] Cycloaddition

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Caption: Proposed pathway for the triphenylphosphine-catalyzed cycloaddition.

Application Note 3: Organocatalytic C-C Bond Activation of Cyclopropenones for Ring-Opening Formal [3+2] Cycloaddition with Isatins

This protocol outlines the organocatalytic C-C bond activation of cyclopropenones for a formal [3+2] cycloaddition with isatins. This reaction provides access to spirooxindole frameworks, which are prevalent in many biologically active compounds. Notably, the regioselectivity of the reaction can be controlled by the choice of the Lewis base catalyst.

Quantitative Data Summary (DMAP Catalyzed)

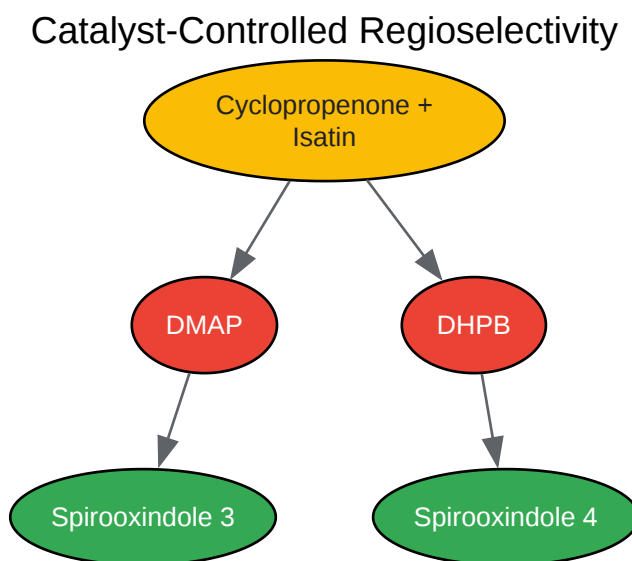
| Entry | Cyclopropenone (R1, R2) | Isatin (R3) | Product | Yield (%) |
|-------|---|-------------|---------|-----------|
| 1 | Ph, Ph | H | 85 | |
| 2 | Ph, Ph | 5-Me | 82 | |
| 3 | Ph, Ph | 5-Cl | 78 | |
| 4 | 4-MeC ₆ H ₄ , 4-MeC ₆ H ₄ | H | 80 | |
| 5 | Ph, Me | H | 75 | |

Experimental Protocol

General Procedure for the DMAP-Catalyzed [3+2] Cycloaddition:

- To a solution of cyclopropenone (0.2 mmol) and isatin (0.24 mmol) in a suitable solvent (e.g., CH₂Cl₂, 1.0 mL), add 4-(dimethylamino)pyridine (DMAP) (0.02 mmol, 10 mol%).
- Stir the mixture at room temperature for the time indicated by TLC monitoring.
- After completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to give the corresponding spirooxindole product.

Logical Relationship of Catalyst-Controlled Regioselectivity



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Caption: Catalyst control over the regioselectivity of the [3+2] cycloaddition.

Application Note 4: Organocatalyzed [3+2] Annulation of Cyclopropenones and β -Ketoesters

This application note describes a direct approach to highly substituted butenolides with a quaternary center via an organocatalyzed [3+2] annulation of cyclopropenones and β -ketoesters. This transformation is valuable for the synthesis of complex natural products and pharmaceuticals containing the butenolide motif.

Quantitative Data Summary

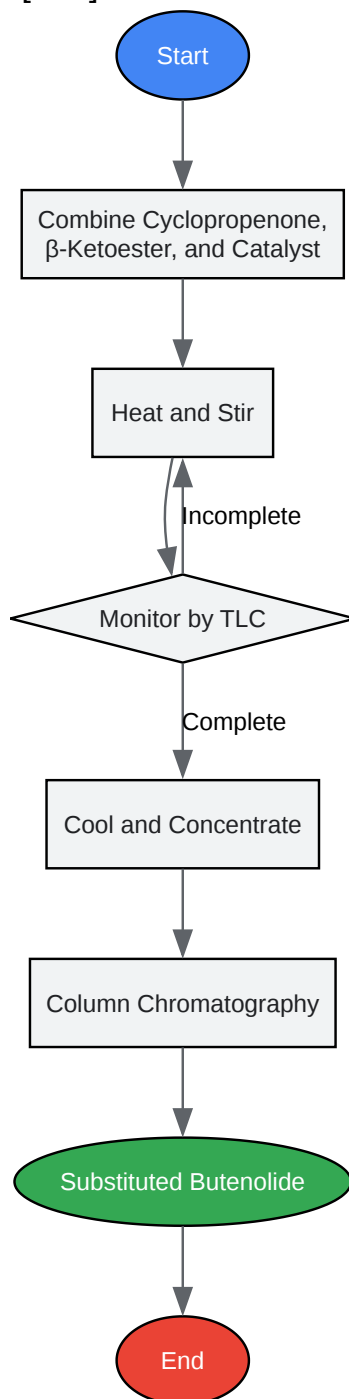
| Entry | Cyclopropenone (R1, R2) | β -Ketoester (R3, R4) | Product | Yield (%) ^{[4][5]} |
|-------|---|-----------------------------|---------|-----------------------------|
| 1 | Ph, Ph | Me, Et | 82 | |
| 2 | Ph, Ph | Et, Et | 78 | |
| 3 | 4-MeC ₆ H ₄ , 4-MeC ₆ H ₄ | Me, Et | 75 | |
| 4 | Ph, Ph | Ph, Me | 72 | |
| 5 | Ph, Me | Me, Et | 68 | |

Experimental Protocol

General Procedure for the [3+2] Annulation of Cyclopropenones and β -Ketoesters:^{[4][5]}

- To a mixture of the cyclopropenone (0.2 mmol) and the β -ketoester (0.3 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the organocatalyst (e.g., a tertiary amine like DBU, 0.02 mmol, 10 mol%).
- Stir the reaction mixture at the indicated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the substituted butenolide.

Experimental Workflow

Workflow for [3+2] Annulation with β -Ketoesters

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Caption: General experimental workflow for the synthesis of substituted butenolides.

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